Carboxyphosphamide Benzyl Ester

Description

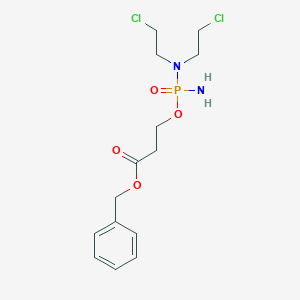

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRQYEVJTAKGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311053 | |

| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37979-67-2 | |

| Record name | NSC236628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Pathway of Carboxyphosphamide Benzyl Ester

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic pathway of carboxyphosphamide benzyl ester, a prodrug derivative of a principal inactive metabolite of the widely used anticancer agent, cyclophosphamide. Designed for researchers, scientists, and drug development professionals, this document elucidates the core enzymatic processes governing its biotransformation. The primary metabolic event is a rapid hydrolysis of the benzyl ester bond, a reaction catalyzed predominantly by carboxylesterases (CES). This conversion yields carboxyphosphamide, the same detoxification product found in the terminal inactivation pathway of cyclophosphamide. We will explore the parent cyclophosphamide metabolic network to provide essential context, detail the specific enzymatic cleavage of the benzyl ester moiety, and present robust, field-proven experimental protocols for studying this pathway. Methodologies, including in vitro assays with human liver microsomes and recombinant enzymes, are coupled with advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to provide a self-validating framework for investigation.

The Cyclophosphamide Metabolic Network: A Foundational Overview

To understand the fate of carboxyphosphamide benzyl ester, one must first grasp the complex biotransformation of its parent compound, cyclophosphamide (CP). CP is a classic prodrug, meaning it is pharmacologically inert until activated within the body.[1][2]

The metabolic journey begins in the liver, where cytochrome P450 (CYP) enzymes, primarily CYP2B6 and to a lesser extent CYP3A4 and CYP2C19, hydroxylate the parent molecule.[1][3][4] This initial step produces a critical intermediate, 4-hydroxycyclophosphamide (4-OHCP), which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (AP).[5][6][7] This 4-OHCP/AP equilibrium is the central hub from which the metabolic pathway bifurcates into two opposing fates: bioactivation or detoxification.

-

Bioactivation Pathway: Aldophosphamide can undergo spontaneous β-elimination to release two products: phosphoramide mustard (PAM) and acrolein.[5][8] Phosphoramide mustard is the ultimate DNA alkylating agent responsible for the therapeutic, cytotoxic effects of cyclophosphamide.[6][8] Acrolein is a toxic byproduct associated with side effects like hemorrhagic cystitis.[4][9]

-

Detoxification Pathway: The primary route for inactivation involves the enzyme aldehyde dehydrogenase (ALDH), which catalyzes the oxidation of aldophosphamide into carboxyphosphamide.[4][10] Carboxyphosphamide is a stable, inactive metabolite that is readily excreted from the body.[3][10][11] High levels of ALDH in certain tissues, such as bone marrow stem cells, are a key factor in protecting them from cyclophosphamide's toxicity.[5][6]

The following diagram illustrates this pivotal metabolic network.

The Role of the Benzyl Ester: A Prodrug Strategy for an Inactive Metabolite

Carboxyphosphamide benzyl ester is a synthetic derivative where the carboxyl group of carboxyphosphamide is masked by a benzyl group through an ester linkage. In drug development, such esterification is a common prodrug strategy used to modify a molecule's physicochemical properties, such as lipophilicity, to enhance membrane permeability or alter its pharmacokinetic profile.

The metabolic activation of this specific prodrug is direct and mechanistically distinct from the complex CYP-mediated activation of cyclophosphamide. The lability of the ester bond dictates its fate. This bond is a prime target for a class of hydrolytic enzymes known as carboxylesterases (CES).[12][13]

In humans, two major carboxylesterase isoforms are responsible for the metabolism of most ester-containing drugs:

-

Human Carboxylesterase 1 (hCE1): Highly expressed in the liver, hCE1 is a key player in the first-pass metabolism of many drugs.[13][14]

-

Human Carboxylesterase 2 (hCE2): Predominantly found in the small intestine, with lower expression in the liver.[13][14]

These enzymes catalyze the hydrolysis of the ester bond, cleaving the molecule into its constituent carboxylic acid and alcohol.[12][15] For carboxyphosphamide benzyl ester, this single metabolic step releases the inactive carboxyphosphamide and benzyl alcohol.

Given that this pathway directly yields an already inactive and excretable metabolite, carboxyphosphamide benzyl ester is not a prodrug in the therapeutic sense of releasing an active agent. Instead, its utility lies in research, serving as a tool to deliver carboxyphosphamide to cellular or subcellular systems for studying detoxification mechanisms or as a stable, deuterated internal standard for bioanalytical assays.[16][17]

Methodologies for Elucidating the Metabolic Pathway

A multi-step, integrated approach is required to definitively characterize the metabolic pathway of carboxyphosphamide benzyl ester. The following protocols provide a self-validating workflow, from demonstrating general metabolic conversion to identifying specific enzymes and quantifying the reaction products.

Experimental Workflow Overview

The logical flow of experimentation involves first confirming metabolic turnover in a complex biological matrix (like Human Liver S9), then identifying the specific enzymes responsible using purified recombinant proteins, and finally developing a robust analytical method to quantify the parent compound and its metabolite.

Protocol: In Vitro Hydrolysis Assay using Recombinant Carboxylesterases

Expertise & Causality: This protocol is designed to definitively identify which human carboxylesterase isoform, hCE1 or hCE2, is primarily responsible for the hydrolysis of carboxyphosphamide benzyl ester. By using purified, recombinant enzymes, we eliminate confounding metabolic activities from other enzymes present in liver microsomes or S9 fractions.[18][19] This specificity is crucial for predicting potential tissue-specific metabolism (e.g., liver vs. intestine) and for understanding the compound's pharmacokinetic profile.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of carboxyphosphamide benzyl ester in Dimethyl Sulfoxide (DMSO).

-

Dilute recombinant human CES1 and CES2 enzymes (commercially available) in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration of 0.1 mg/mL.

-

Prepare a termination solution of acetonitrile containing an internal standard (e.g., 100 ng/mL Carboxyphosphamide Benzyl Ester-d4[17]) to stop the reaction and aid in quantification.

-

-

Incubation:

-

In a 96-well plate, pre-warm the enzyme solutions and buffer to 37°C for 10 minutes.

-

To initiate the reaction, add the carboxyphosphamide benzyl ester stock solution to the enzyme-buffer mixture. The final substrate concentration should typically range from 1 to 100 µM, and the final DMSO concentration must be ≤ 0.5% to avoid enzyme inhibition.

-

Set up parallel incubations for hCE1 and hCE2. Include a negative control (heat-inactivated enzyme) to check for non-enzymatic degradation.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time-Point Sampling & Termination:

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction well.

-

Immediately add the aliquot to a well containing 2-3 volumes (e.g., 100-150 µL) of the cold termination solution. This action simultaneously stops the enzymatic reaction and precipitates the protein.

-

-

Sample Processing:

-

Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or HPLC vials for LC-MS/MS analysis.

-

Protocol: Analytical Quantification by LC-MS/MS

Expertise & Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and specificity.[20][21] The chromatography step (LC) separates the parent compound from its metabolite based on their different polarities, preventing ion suppression. The tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification by monitoring a specific precursor-to-product ion transition for each analyte, filtering out noise from the complex biological matrix.

Methodology:

-

Chromatographic Conditions:

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is chosen for its ability to retain and separate moderately nonpolar compounds like the benzyl ester from the more polar carboxylic acid metabolite.

-

Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at low %B (e.g., 10%), ramp up to high %B (e.g., 95%) to elute the parent compound, hold for a brief period, and then return to initial conditions for re-equilibration. This ensures both the early-eluting metabolite and late-eluting parent are captured with good peak shape.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple-quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), typically in positive mode, as the nitrogen atoms in the phosphamide structure are readily protonated.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor ion [M+H]⁺ to product ion transitions must be optimized by infusing pure standards of the parent compound and the carboxyphosphamide metabolite. (See Table 2 for hypothetical values).

-

Data Presentation & Interpretation

Quantitative data from the experiments should be summarized for clarity. The rate of metabolite formation can be plotted over time to determine initial reaction velocities. By running the assay at multiple substrate concentrations, key enzyme kinetic parameters can be calculated.

Table 1: Hypothetical Enzyme Kinetic Parameters for Hydrolysis

| Enzyme Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) |

| Recombinant hCE1 | 25 | 1,500 |

| Recombinant hCE2 | 40 | 850 |

Interpretation: In this hypothetical example, the lower Km and higher Vmax for hCE1 suggest it is the more efficient enzyme for this reaction, implicating the liver as the primary site of metabolism.

Table 2: Example LC-MS/MS Parameters for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Carboxyphosphamide Benzyl Ester | 383.1 | 91.1 (benzyl fragment) | 20 |

| Carboxyphosphamide | 293.0 | 159.0 | 15 |

| Carboxyphosphamide Benzyl Ester-d4 (IS) | 387.1 | 91.1 (benzyl fragment) | 20 |

This self-validating system confirms that the disappearance of the parent compound corresponds directly with the appearance of the metabolite, providing robust evidence for the metabolic pathway.

Conclusion and Future Directions

The metabolic pathway of carboxyphosphamide benzyl ester is a straightforward, single-step hydrolysis reaction mediated by carboxylesterases. Unlike its parent compound, cyclophosphamide, it does not require complex CYP450 activation. Instead, it is rapidly converted to carboxyphosphamide, an inactive, excretable metabolite from the cyclophosphamide detoxification pathway.

This inherent metabolic instability makes it unsuitable as a therapeutic agent for delivering a cytotoxic payload. However, its value as a research tool is significant. It can be used in:

-

Drug Metabolism Studies: As a model substrate for characterizing the activity and specificity of carboxylesterase enzymes.

-

Cellular Biology: To deliver carboxyphosphamide intracellularly, allowing for the investigation of ALDH activity and its role in drug resistance without the confounding toxicity of upstream metabolites like 4-OHCP or acrolein.[22]

-

Analytical Chemistry: Deuterated analogs serve as ideal internal standards for the precise quantification of cyclophosphamide metabolites in complex biological samples, enhancing the accuracy of pharmacokinetic and clinical studies.[17]

Future research could focus on designing different ester prodrugs of carboxyphosphamide to modulate the rate of hydrolysis, potentially creating tools with tailored release kinetics for specific in vitro experimental systems. Understanding such fundamental metabolic pathways is paramount for the rational design of effective and safe therapeutics and the development of precise analytical methods to support their journey from the laboratory to the clinic.

References

- What is the mechanism of action of cyclophosphamide? - Dr.Oracle. (2025, September 1).

- What is the mechanism of action of Cyclophosphamide? - Dr.Oracle. (2025, September 28).

- Analysis of cyclophosphamide and five metabolites from human plasma using liquid chromatography-mass spectrometry and gas chromatography-nitrogen-phosphorus detection. J Chromatogr B Biomed Sci Appl. (1999, September 24).

- Cyclophosphamide P

- 4-Hydroxycyclophosphamide – Knowledge and References. Taylor & Francis.

- Mechanism of Action of Cyclophosphamide | Detailed Overview. Echemi. (2024, October 21).

- Proton magnetic resonance studies of the decomposition of 4-hydroxycyclophosphamide, a microsomal metabolite of cyclophosphamide. PubMed.

- Cyclophosphamide P

- Cyclophosphamide Metabolism P

- Cyclophosphamide, 4-ketocyclophosphamide and ifosfamide in urine: METHOD 8327. NIOSH - CDC. (2021, March 5).

- Rapid Method for the Determination of Cyclophosphamide and Ifosphamide in Urine at Trace Levels by Gas Chromatography-Mass. Impactfactor. (2016, May 1).

- The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics.

- Quantification of Cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry.

- Cytotoxic Properties of Cyclophosphamide: A Focus on Its Mechanistic Impacts on Male Gonadal Functions. Xia & He Publishing. (2024, May 11).

- Pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide in cats after oral, intravenous, and intraperitoneal administration of cyclophosphamide. AVMA Journals. (2017, July 1).

- The Analysis of Cyclophosphamide and its Metabolites. Bentham Science Publisher.

- Causes and possibilities to circumvent cyclophosphamide toxicity. PubMed. (2020, July 15).

- Carboxycyclophosphamide. Wikipedia.

- Buy Carboxyphosphamide Benzyl Ester D4 Biochemical for Sale Online. MyBioSource.

- Adverse events associated with cyclophosphamide: A pharmacovigilance study using the FDA adverse event reporting system. PMC. (2026, January 6).

- The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics.

- In Vitro Microassay for Biological Activity of Cyclophosphamide Metabolites. PMC.

- The emerging role of human esterases. PubMed.

- Modulation of Carboxylesterase-Mediated Drug Metabolism by N

- Characterization of the role of esterases in the biodegradation of organophosphate, carbamate, and pyrethroid pesticides. PubMed. (2021, June 5).

- Comparison of in vitro methods for carboxylesterase activity determination in immortalized cells representative of the intestine, liver and kidney. PubMed. (2015, August 15).

- The use of an in vitro approach to assess marine invertebrate carboxylesterase responses to chemicals of environmental concern. Digital CSIC.

- Contribution of human esterases to the metabolism of selected drugs of abuse. PubMed. (2015, January 5).

- The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC - NIH.

- The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC.

- Pharmacokinetics and metabolism of cyclophosphamide in paediatric p

- Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI. (2026, January 12).

- Direct detection of the intracellular formation of carboxyphosphamides using nuclear magnetic resonance spectroscopy. PubMed.

- A facile synthesis of benzyl-α, β-unsaturated carboxylic esters.

- Pharmacokinetics of cyclophosphamide and alkylating activity in man after intravenous and oral administr

- Effect of stereochemistry on the oxidative metabolism of the cyclophosphamide metabolite aldophosphamide. PubMed. (1995, July 31).

- Pharmacokinetics of cyclophosphamide and its metabolites in paediatric patients receiving high-dose myeloabl

- 2.2.2.3 Substituted Benzyl Esters. Thieme.

- Benzyl Esters. Organic Chemistry Portal.

- Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. PubMed.

- Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. PubMed. (2008, March 1).

- Carboxyphosphamide Benzyl Ester-d4 | Stable Isotope. MedChemExpress.

- Metabolism of high doses of cyclophosphamide. PubMed.

- Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neurop

- Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. echemi.com [echemi.com]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. droracle.ai [droracle.ai]

- 4. ClinPGx [clinpgx.org]

- 5. droracle.ai [droracle.ai]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Proton magnetic resonance studies of the decomposition of 4-hydroxycyclophosphamide, a microsomal metabolite of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Carboxycyclophosphamide - Wikipedia [en.wikipedia.org]

- 11. Cytotoxic Properties of Cyclophosphamide: A Focus on Its Mechanistic Impacts on Male Gonadal Functions [xiahepublishing.com]

- 12. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of the role of esterases in the biodegradation of organophosphate, carbamate, and pyrethroid pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mybiosource.com [mybiosource.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. cdc.gov [cdc.gov]

- 21. researchgate.net [researchgate.net]

- 22. Direct detection of the intracellular formation of carboxyphosphamides using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxyphosphamide benzyl ester chemical structure and properties

An In-Depth Technical Guide to Carboxyphosphamide Benzyl Ester: Structure, Synthesis, and Application

Introduction

Carboxyphosphamide is the principal inactive and urinary metabolite of the widely used antineoplastic agent, cyclophosphamide. The formation of carboxyphosphamide from its precursor, aldophosphamide, represents a critical detoxification pathway catalyzed by the enzyme aldehyde dehydrogenase (ALDH). Understanding this metabolic process is paramount for predicting patient response, managing toxicity, and designing novel oxazaphosphorine-based therapeutics. Carboxyphosphamide benzyl ester serves as a vital chemical tool in this field. As a stable, synthetic derivative, it functions as a key intermediate, an analytical reference standard for pharmacokinetic studies, and a probe for investigating the intricacies of cyclophosphamide metabolism. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and core applications for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Carboxyphosphamide benzyl ester is the benzyl ester derivative of carboxyphosphamide. The esterification of the terminal carboxylic acid with a benzyl group enhances its stability and lipophilicity compared to the parent carboxylic acid, making it more suitable for use as an analytical standard and in certain synthetic procedures.

IUPAC Name: benzyl 3-{[amino(bis(2-chloroethyl)amino)phosphineketo]oxy}propanoate[1] SMILES: C1=CC=C(C=C1)COC(=O)CCOP(=O)(N(CCCl)CCCl)N CAS Number: 37979-67-2[1][2]

The core structure consists of a central phosphorus atom bonded to a nitrogen mustard moiety (bis(2-chloroethyl)amine), an amino group, and an oxygen atom, which in turn links to a propanoate group esterified with a benzyl alcohol.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁Cl₂N₂O₄P | [3][4] |

| Molecular Weight | 383.21 g/mol | Calculated |

| Boiling Point | 502.5 °C at 760 mmHg | [1] |

| Physical State | Data not available | [1] |

| Solubility | Soluble in organic solvents such as acetonitrile, DMSO, and methanol. | [4] |

| Primary Use | Industrial and scientific research uses. | [1][5] |

Biochemical Context: The Cyclophosphamide Inactivation Pathway

Carboxyphosphamide benzyl ester's relevance is rooted in the metabolism of its parent drug, cyclophosphamide (CP). CP is a prodrug that requires hepatic activation by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide (4-OHCP). 4-OHCP exists in equilibrium with its open-ring tautomer, aldophosphamide (AP).[4][6]

Aldophosphamide is at a critical metabolic crossroads:

-

Activation: It can undergo spontaneous decomposition (β-elimination) to yield the cytotoxic agent phosphoramide mustard and a toxic byproduct, acrolein.[7] Phosphoramide mustard is responsible for the therapeutic effect of CP via DNA alkylation.[8]

-

Inactivation: It can be oxidized by aldehyde dehydrogenase (ALDH) to the non-toxic, inactive metabolite carboxyphosphamide.[4][6][9] This detoxification pathway is crucial for mitigating the systemic toxicity of cyclophosphamide.

The benzyl ester is not a natural metabolite but is synthesized to serve as a stable reference compound for quantifying the formation of the actual metabolite, carboxyphosphamide, in biological samples.[5]

Synthesis of Carboxyphosphamide Benzyl Ester

The synthesis of carboxyphosphamide benzyl ester is not commonly detailed in primary literature, as it is typically prepared for use as a specialized research chemical or analytical standard. However, its synthesis can be logically achieved via standard esterification of the parent carboxylic acid, carboxyphosphamide. The primary challenge lies in obtaining or first synthesizing carboxyphosphamide itself.

A representative synthetic approach involves the reaction of carboxyphosphamide with a benzylating agent, such as benzyl bromide, in the presence of a non-nucleophilic base to prevent side reactions at the phosphoroamide moiety.

Representative Experimental Protocol: Benzylation of Carboxyphosphamide

This protocol is an adapted, general procedure for the esterification of a carboxylic acid using an alkyl halide.[10] The causality behind this choice is its simplicity and effectiveness for forming benzyl esters under conditions that are mild enough to likely preserve the sensitive nitrogen mustard group.

Self-Validation: The success of the reaction is validated at each stage. The consumption of starting material is monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product are confirmed through rigorous spectroscopic analysis (¹H NMR, ³¹P NMR, MS) and comparison to reference data.

Step-by-Step Methodology:

-

Dissolution: Dissolve carboxyphosphamide (1.0 equivalent) in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN). The choice of an aprotic solvent prevents solvolysis of the benzyl bromide and minimizes unwanted side reactions.

-

Deprotonation: Add a mild, non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution. Stir the mixture at room temperature for 15-20 minutes. This step deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion.

-

Benzylation: Add benzyl bromide (BnBr) (1.1 equivalents) dropwise to the stirred suspension.[8][10] Benzyl bromide is a highly effective benzylating agent for carboxylates.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC, observing the disappearance of the carboxyphosphamide spot and the appearance of a new, less polar product spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure carboxyphosphamide benzyl ester.

Analytical Characterization

Accurate detection and quantification of carboxyphosphamide and its derivatives are essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[11]

Representative Protocol: LC-MS/MS Quantification

This protocol is based on established methods for quantifying small molecule analytes, including benzyl esters, in complex matrices.[11]

Self-Validation: The method's validity is ensured through the use of a deuterated internal standard (e.g., Carboxyphosphamide Benzyl Ester-d4), which co-elutes with the analyte and corrects for variations in sample preparation and instrument response.[3] A multi-point calibration curve with known concentrations is used to ensure linearity and accuracy of quantification.

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation): To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard. The acetonitrile precipitates proteins, releasing the analyte into the supernatant.

-

Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Extraction: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) for injection.[11]

-

LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution profile starting with a high aqueous component and ramping to a high organic component to separate the analyte from other matrix components.

-

MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard to ensure specificity and accurate quantification.

Applications in Research and Drug Development

Carboxyphosphamide benzyl ester is not a therapeutic agent itself but is an indispensable tool for advancing cancer pharmacology and drug development.

-

Analytical Reference Standard: Its primary use is as a certified reference standard for the quantification of the metabolite carboxyphosphamide in biological fluids. This is critical for Phase I and Phase II clinical trials studying the pharmacokinetics and metabolism of cyclophosphamide and its analogues.[9]

-

Metabolic Research: The compound can be used in in vitro assays to study the kinetics and activity of the aldehyde dehydrogenase (ALDH) enzyme family. By providing a stable endpoint derivative, it facilitates the screening of ALDH inhibitors or inducers.

-

Prodrug and Linker Chemistry: The benzyl ester moiety is a common protecting group in organic synthesis. While not a prodrug in this specific context, the principles of its synthesis and cleavage (e.g., via hydrogenolysis) are relevant to the design of benzyl-based linkers and prodrugs for targeted drug delivery systems, such as antibody-drug conjugates (ADCs).

Conclusion

Carboxyphosphamide benzyl ester, while not a direct therapeutic agent, is a cornerstone research chemical in the study of cyclophosphamide, one of oncology's most important drugs. Its stability and well-defined chemical properties make it an ideal analytical standard and synthetic intermediate. By enabling the precise study of the critical ALDH-mediated detoxification pathway, this compound provides invaluable insights for drug development professionals seeking to optimize cancer chemotherapy, reduce patient toxicity, and develop next-generation targeted therapies.

References

-

MedChemExpress. Carboxyphosphamide Benzyl Ester-d4 | 稳定同位素. [Link]

-

Wikipedia. Carboxycyclophosphamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2907, Cyclophosphamide. [Link]

-

ARKAT USA, Inc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC 2001 (x) 54-57. [Link]

-

PubMed. Direct detection of the intracellular formation of carboxyphosphamides using nuclear magnetic resonance spectroscopy. [Link]

-

U.S. Environmental Protection Agency. Independent Laboratory Validation of EPL Bio Analytical Services Method 477G696A-1 for the Determination of XDE-848 Benzyl Ester. [Link]

-

PubMed. Effect of stereochemistry on the oxidative metabolism of the cyclophosphamide metabolite aldophosphamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 211031. [Link]

-

Thieme. 2.2.2.3 Substituted Benzyl Esters. [Link]

-

PubMed. Metabolism of high doses of cyclophosphamide. [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

LookChem. Cas 18807-67-5,(2-BenzyloxycarbonylaMino-ethyl)-carbaMic acid benzyl ester. [Link]

-

ResearchGate. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. [Link]

-

PubChemLite. 2-(bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide. [Link]

-

MDPI. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. [Link]

-

ARKIVOC. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

-

PubMed. Comparative metabolism of 2-[bis(2-chloroethyl)amino]tetrahydro-2-H-1,3,2-oxazaphosphorine-2-oxide (cyclophosphamide) and its enantiomers in humans. [Link]

-

U.S. Environmental Protection Agency. Environmental Chemistry Method for Florpyrauxifen-benzyl & Degradates in Compost. [Link]

-

National Center for Biotechnology Information. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. [Link]

-

MDPI. 2-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one (Cytotoxic Oxonaphthalene-Pyrroles, Part I). [Link]

-

Delta-Bio. CAS:37979-67-2|Carboxyphosphamide Benzyl Ester. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 200098. [Link]

-

PubMed. Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. [Link]

-

Diva Portal. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. [Link]

-

ResearchGate. Synthesis of Carnitine Benzyl Esters as Prodrugs. [Link]

-

MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

-

MDPI. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Benzyl Bromide [commonorganicchemistry.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Carboxyphosphamide in Cyclophosphamide Pharmacokinetics: A Technical Whitepaper

Executive Summary

Cyclophosphamide (CP) remains a cornerstone alkylating agent in oncology and immunology. However, its efficacy and toxicity are not derived from the parent compound, but rather dictated by a complex hepatic and cellular biotransformation network. At the core of this metabolic web lies carboxyphosphamide , the primary inactive metabolite formed via aldehyde dehydrogenase (ALDH). This whitepaper provides an in-depth mechanistic analysis of carboxyphosphamide's role in CP pharmacokinetics, detailing its impact on therapeutic indices, cellular resistance, and the rigorous LC-MS/MS analytical protocols required for its quantification in clinical and research settings.

The Cyclophosphamide Metabolic Paradox

Unlike direct-acting nitrogen mustards, cyclophosphamide is an inert oxazaphosphorine prodrug requiring metabolic activation. The paradox of CP lies in its dual dependency on enzymatic activation to exert cytotoxicity and enzymatic deactivation to confer tissue-specific tolerance. The pivot point of this delicate balance is the tautomeric intermediate, aldophosphamide 1.

Mechanistic Pathway: The Genesis of Carboxyphosphamide

The pharmacokinetic journey of CP begins in the liver, where cytochrome P450 enzymes (predominantly CYP2B6, CYP2C9, and CYP3A4) hydroxylate the oxazaphosphorine ring to form 4-hydroxycyclophosphamide (4-OHCP). 4-OHCP exists in a dynamic, spontaneous equilibrium with its open-ring tautomer, aldophosphamide. These polar intermediates circulate systemically and passively diffuse into target cells.

Inside the intracellular environment, aldophosphamide faces a critical bifurcation:

-

Toxification (Spontaneous): It undergoes non-enzymatic β-elimination to yield the ultimate DNA-crosslinking agent, phosphoramide mustard , alongside the highly reactive and urotoxic byproduct, acrolein .

-

Detoxification (Enzymatic): It is irreversibly oxidized by aldehyde dehydrogenase (ALDH) isozymes—specifically ALDH1A1, ALDH3A1, and ALDH5A1—into carboxyphosphamide , a highly stable and pharmacologically inactive metabolite 2.

Fig 1: Cyclophosphamide metabolism highlighting ALDH-mediated detoxification to carboxyphosphamide.

Pharmacokinetic Significance & Cellular Resistance

The formation of carboxyphosphamide is not merely a terminal elimination pathway; it is the fundamental mechanism dictating CP's therapeutic index.

-

Stem Cell Sparing: Hematopoietic stem cells (HSCs) natively express high levels of ALDH1A1. When exposed to circulating aldophosphamide, HSCs rapidly convert it to carboxyphosphamide, preventing the intracellular accumulation of phosphoramide mustard. This unique pharmacokinetic feature explains why CP is uniquely stem-cell sparing and widely utilized in bone marrow conditioning regimens 1.

-

Tumor Resistance: Conversely, the upregulation of ALDH1A1 and ALDH3A1 in certain malignancies (e.g., non-small cell lung cancer) serves as a primary resistance mechanism. By shunting the metabolism toward carboxyphosphamide, cancer cells evade apoptosis 2.

-

Mass Balance & Clearance: Pharmacokinetic studies demonstrate that approximately 90% of an administered CP dose is activated. Of this activated fraction, nearly 80% is detoxified into carboxyphosphamide and 4-ketocyclophosphamide 3. This underscores the dominance of the ALDH pathway in systemic clearance.

Quantitative Pharmacokinetic Profile

Table 1: Key Pharmacokinetic Parameters and Metabolite Distribution of Cyclophosphamide

| Parameter / Metabolite | Value / Characteristic | Clinical Significance |

| Fraction Activated | ~90% of administered dose | High reliance on hepatic CYP450 function. |

| Fraction Detoxified | ~80% of activated CP | ALDH-mediated conversion to Carboxyphosphamide dominates. |

| Clearance (CL) | ~4.3 L/h (per 1.4m² BSA) | Auto-induction increases CL by 88-125% over multi-day dosing. |

| Volume of Distribution (Vd) | ~28.5 L (per 1.4m² BSA) | Extensive tissue penetration of parent drug and intermediates. |

| Carboxyphosphamide | Inactive, stable | Primary biomarker for ALDH activity and systemic detoxification. |

| Limit of Detection (Urine) | 30 ng/mL (CarboxyCP) | Requires highly sensitive LC-MS/MS for accurate quantification. |

(Data derived from foundational pharmacokinetic models and pediatric high-dose myeloablative therapy studies 4, 3.)

Analytical Methodology: Quantification of Carboxyphosphamide via LC-MS/MS

Because carboxyphosphamide and other CP metabolites lack strong UV-absorbing chromophores, traditional HPLC-UV methods lack the sensitivity and specificity required for clinical pharmacokinetics. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, utilizing Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions 5.

Fig 2: Step-by-step LC-MS/MS analytical workflow for the quantification of carboxyphosphamide.

Step-by-Step LC-MS/MS Protocol

Rationale: This protocol is designed as a self-validating system. The use of deuterated internal standards corrects for matrix effects, while Solid Phase Extraction (SPE) prevents ion suppression at the electrospray source 6.

-

Sample Preparation & Internal Standard Addition:

-

Aliquot 100 μL of patient plasma or urine.

-

Spike with 10 ng of deuterated cyclophosphamide (D4-CP) as the internal standard.

-

Causality: D4-CP co-elutes with the analytes, experiencing identical ionization conditions, thereby normalizing any signal suppression or enhancement caused by the biological matrix.

-

-

Sample Cleanup (Solid Phase Extraction - SPE):

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 3 mL Methanol (MeOH), followed by 1 mL MS-grade water.

-

Load the spiked sample. Wash with 1 mL water and 1 mL 40% MeOH to elute polar interferences.

-

Elute the target analytes (CP, Carboxyphosphamide) with 1 mL 100% MeOH. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 20 μL of 50% MeOH.

-

Causality: Removing plasma proteins and endogenous salts prevents column clogging and ensures maximum ionization efficiency during MS/MS.

-

-

Chromatographic Separation (LC):

-

Inject 1-5 μL onto a C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 3.2 μm particle size).

-

Mobile Phase: Eluent A (0.05% Formic acid in water) and Eluent B (Acetonitrile).

-

Gradient: Run a linear gradient from 2% B to 98% B over 10-15 minutes at a flow rate of 0.3 - 1.0 mL/min.

-

Causality: The gradient ensures baseline resolution between the highly polar carboxyphosphamide and the more hydrophobic parent CP, preventing isobaric interference.

-

-

Mass Spectrometry (ESI-MS/MS):

-

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

-

Set MRM transitions: Monitor m/z 261 → 140 for CP, and specific validated transitions for carboxyphosphamide.

-

Validation: Ensure the Limit of Quantification (LOQ) is ≤ 30 ng/mL for carboxyphosphamide to capture trough levels accurately across varying patient metabolisms 5.

-

Clinical Implications & Future Directions

Understanding the pharmacokinetics of carboxyphosphamide is critical for dose optimization, particularly in high-dose myeloablative regimens. Multi-day dosing of CP leads to auto-induction, significantly increasing clearance and shifting the area-under-the-curve (AUC) for carboxyphosphamide 4. Furthermore, targeted ALDH inhibitors are currently under investigation as adjuvants to block the conversion of aldophosphamide to carboxyphosphamide, thereby re-sensitizing resistant tumor cells to CP-induced apoptosis.

References

-

Metabolism of cyclophosphamide. ALDH, aldehyde dehydrogenase. ResearchGate. Available at: 2

-

Cyclophosphamide and cancer: golden anniversary. Nature Reviews Clinical Oncology (via UCSC). Available at:1

-

Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry. PubMed (Rapid Commun Mass Spectrom). Available at: 5

-

Liquid Chromatography–Mass Spectrometry Screening of Cyclophosphamide DNA Damage In Vitro and in Patients Undergoing Chemotherapy Treatment. ACS Publications. Available at: 6

-

Pharmacokinetics of cyclophosphamide and its metabolites in paediatric patients receiving high-dose myeloablative therapy. European Journal of Cancer (via PHSI-BRG). Available at:4

-

Pharmacokinetics of cyclophosphamide (Endoxan): The balance of cyclophosphamide metabolites in the mouse. SciSpace. Available at: 3

Sources

- 1. people.ucsc.edu [people.ucsc.edu]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. newcastle-biostatistics.com [newcastle-biostatistics.com]

- 5. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Pharmacological Axis of Cyclophosphamide: Divergence Between 4-Hydroxycyclophosphamide and Carboxyphosphamide

Executive Summary

Cyclophosphamide (CPA) is a cornerstone alkylating prodrug used in oncology and autoimmune therapies. Its clinical efficacy and unique tissue-sparing properties are entirely dictated by its complex metabolic cascade. This technical whitepaper dissects the critical divergence between its primary active transport intermediate, 4-hydroxycyclophosphamide (4-OH-CPA) , and its terminal, inactive detoxification product, carboxyphosphamide (CBP) . By understanding the enzymatic causality driving this divergence, researchers can better design analytical workflows, interpret pharmacokinetic data, and engineer next-generation targeted therapies.

Mechanistic Divergence: The Prodrug Activation and Detoxification Axis

Cyclophosphamide itself is biologically inert. It requires hepatic activation, primarily by the cytochrome P450 enzyme CYP2B6, to undergo hydroxylation at the C4 position, forming 4-hydroxycyclophosphamide (4-OH-CPA) .

4-Hydroxycyclophosphamide: The Active Transport Vehicle

4-OH-CPA is not the ultimate cytotoxic agent; rather, it serves as a relatively stable, neutral transport molecule that can freely circulate in the bloodstream and permeate target cell membranes1[1]. Once inside the cell, 4-OH-CPA exists in a dynamic, spontaneous equilibrium with its open-ring tautomer, aldophosphamide . In target tumor cells, aldophosphamide undergoes spontaneous

Carboxyphosphamide: The Cellular Shield

The therapeutic index of cyclophosphamide—specifically its ability to spare hematopoietic stem cells (HSCs)—is governed by the detoxification of aldophosphamide into carboxyphosphamide (CBP) . This irreversible oxidation is catalyzed by Aldehyde Dehydrogenase (ALDH) , specifically the ALDH1A1 and ALDH3A1 isozymes 2[2]. Because HSCs and certain mucosal cells express exceptionally high levels of ALDH, they rapidly funnel aldophosphamide into the CBP pathway. Carboxyphosphamide is a stable, non-toxic carboxylic acid that cannot undergo

Metabolic divergence of cyclophosphamide into active and inactive forms.

Quantitative Pharmacokinetics

The kinetic interplay between activation and detoxification dictates patient outcomes. The biotransformation of cyclophosphamide into 4-OH-CPA occurs rapidly, but the subsequent elimination and conversion to CBP show distinct kinetic profiles that vary significantly between murine models and humans 3[3].

Table 1: Pharmacokinetic and Analytical Parameters of Cyclophosphamide Metabolites

| Parameter | 4-Hydroxycyclophosphamide (4-OH-CPA) | Carboxyphosphamide (CBP) |

| Biological Role | Active transport intermediate (Prodrug) | Inactive terminal detoxification product |

| Formation Mechanism | CYP450 (CYP2B6) oxidation of CPA | ALDH oxidation of Aldophosphamide |

| Chemical State | Dynamic equilibrium with Aldophosphamide | Stable carboxylic acid |

| Ex Vivo Stability | Highly unstable (requires derivatization) | Stable in plasma and urine |

| Cytotoxicity | High (precursor to Phosphoramide Mustard) | None |

| LC-MS/MS LOD | ~30 ng/mL (as semicarbazone derivative) | ~30 ng/mL |

| Elimination Rate (Human) | Excreted primarily in urine | |

| Enzyme Affinity (Mouse Liver) | N/A (Formed via CYP) | ALDH |

Analytical Workflows: LC-MS/MS Quantification

Quantifying the ratio of 4-OH-CPA to CBP in patient plasma is critical for therapeutic drug monitoring. However, the inherent instability of 4-OH-CPA presents a severe pre-analytical challenge. If left untreated, 4-OH-CPA will spontaneously degrade ex vivo into phosphoramide mustard, artificially skewing pharmacokinetic data.

To create a self-validating analytical system , the protocol below leverages immediate chemical derivatization combined with stable isotope-labeled internal standards. By comparing the recovery ratio of the internal standard against the derivatized 4-OH-CPA, researchers can mathematically validate that no spontaneous degradation occurred during sample handling 5[5].

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Collection and Immediate Stabilization

-

Action: Draw blood into pre-chilled EDTA tubes containing a stabilizing solution of semicarbazide hydrochloride (SCZ) .

-

Causality: Semicarbazide acts as a nucleophile, reacting instantly with the aldehyde group of the open-ring aldophosphamide tautomer. This reaction pulls the 4-OH-CPA

aldophosphamide equilibrium entirely toward the formation of a stable semicarbazone derivative (4-OH-CPA-SCZ), permanently freezing the metabolite pool and preventing

Step 2: Internal Standard Spiking

-

Action: Spike the plasma with deuterated carboxyethyl phosphoramide mustard (CEPM-d4) or hexamethylphosphoramide (HMP) as internal standards.

-

Causality: Adding the standard before extraction ensures that any matrix effects or volumetric losses during protein precipitation are proportionally accounted for, validating the extraction efficiency of both the highly polar CBP and the derivatized 4-OH-CPA.

Step 3: Protein Precipitation

-

Action: Add 3 volumes of ice-cold 100% acetonitrile to the plasma. Vortex for 60 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Causality: Acetonitrile denatures plasma proteins that would otherwise irreversibly bind to the LC column and cause severe ion suppression in the mass spectrometer.

Step 4: Chromatographic Separation

-

Action: Inject the supernatant onto a C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 3.2 µm particle size). Use a gradient mobile phase of Eluent A (2mM ammonium acetate in water + 2% formic acid) and Eluent B (100% acetonitrile) at 1 mL/min.

-

Causality: A C18 stationary phase is strictly required due to the polarity differences. Carboxyphosphamide is highly polar and will elute early. The semicarbazone derivative of 4-OH-CPA is more hydrophobic and is retained longer. This temporal separation prevents isobaric interference and salt-induced ion suppression during MS detection.

Step 5: Tandem Mass Spectrometry (MS/MS) Detection

-

Action: Operate a triple-quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. Monitor specific mass transitions (e.g., m/z 334

221 for 4-OH-CPA-SCZ). -

Causality: MRM provides absolute structural specificity. By filtering for the exact precursor ion mass and its specific collision-induced fragmentation product, background noise from the complex plasma matrix is virtually eliminated, achieving Limits of Detection (LOD) as low as 30 ng/mL.

Step-by-step LC-MS/MS analytical workflow for the stabilization and quantification of 4-OH-CPA.

Therapeutic Implications in Drug Development

The 4-OH-CPA to CBP ratio is a direct biomarker of cellular resistance to cyclophosphamide. Drug development professionals are actively exploiting this axis:

-

ALDH Inhibitors: Co-administering ALDH inhibitors (like disulfiram analogs) can block the conversion of aldophosphamide to carboxyphosphamide. This forces the equilibrium toward phosphoramide mustard, re-sensitizing highly resistant, ALDH-overexpressing tumor cells to cyclophosphamide.

-

Stem Cell Sparing: The inherent ability of HSCs to rapidly generate CBP is the foundational reason cyclophosphamide is used in high-dose preparative regimens for bone marrow transplantation. Understanding CBP kinetics allows clinicians to optimize dosing schedules that maximize tumor cell death while preserving the patient's immune reconstitution capabilities.

References

1.[2] Cyclophosphamide and cancer : Nature Reviews Clinical Oncology. Ovid.com. Available at: 2 2.[4] Kinetic characterization of the catalysis of "activated" cyclophosphamide (4-hydroxycyclophosphamide/aldophosphamide) oxidation to carboxyphosphamide by mouse hepatic aldehyde dehydrogenases. PubMed. Available at: 4 3.[1] Kinetics of Cyclophosphamide Biotransformation In vivo. AACR Journals. Available at: 1 4.[5] Cyclophosphamide, hydroxycyclophosphamide and carboxyethyl phosphoramide mustard quantification with Liquid Chromatography mass spectrometry in a single run human plasma samples. ResearchGate. Available at:5 5.[3] [Blood level and urinary excretion of activated cyclophosphamide and its deactivation products in man]. PubMed. Available at: 3 6.[6] The constitutive androstane receptor is a novel therapeutic target facilitating cyclophosphamide-based treatment of hematopoietic malignancies. Blood - ASH Publications. Available at: 6

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. ovid.com [ovid.com]

- 3. [Blood level and urinary excretion of activated cyclophosphamide and its deactivation products in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic characterization of the catalysis of "activated" cyclophosphamide (4-hydroxycyclophosphamide/aldophosphamide) oxidation to carboxyphosphamide by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

Carboxyphosphamide benzyl ester CAS number 1276302-73-8

An In-Depth Technical Guide to Carboxyphosphamide Benzyl Ester (CAS Number: 1276302-73-8)

Introduction

Carboxyphosphamide benzyl ester, particularly its deuterium-labeled form (CAS Number: 1276302-73-8), is a significant compound for researchers in the fields of pharmacology and drug metabolism. It is a derivative of carboxyphosphamide, an inactive metabolite of the widely used anticancer prodrug, cyclophosphamide. The benzyl ester functionalization and isotopic labeling of this molecule provide a valuable tool for studying the pharmacokinetics, metabolic pathways, and detoxification routes of cyclophosphamide. This guide offers a comprehensive overview of its chemical properties, metabolic significance, synthesis, and analytical characterization to support its application in advanced research.

The unlabeled form of Carboxyphosphamide Benzyl Ester is identified by CAS number 37979-67-2. The deuterium-labeled version, Carboxyphosphamide Benzyl Ester-d4 (CAS 1276302-73-8), is particularly useful as an internal standard in quantitative analysis by mass spectrometry, allowing for precise tracking and quantification in biological matrices[1][2][3].

Chemical and Physical Properties

A summary of the available and computed physicochemical properties of Carboxyphosphamide Benzyl Ester-d4 is presented below. It is important to note that comprehensive experimental data for this specific compound is limited.

| Property | Value | Source |

| CAS Number | 1276302-73-8 | [1] |

| Unlabeled CAS | 37979-67-2 | [1] |

| Molecular Formula | C₁₄H₁₇D₄Cl₂N₂O₄P | [1] |

| Molecular Weight | 387.23 g/mol | [1] |

| IUPAC Name | benzyl 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoate-d4 | [1] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in DMSO and Methanol | N/A |

| Storage | Store at -20°C for long-term stability | [4] |

Metabolic Context: The Cyclophosphamide Pathway

Carboxyphosphamide is a key metabolite in the detoxification pathway of cyclophosphamide. Understanding this pathway is crucial for appreciating the utility of Carboxyphosphamide benzyl ester in research. Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects[5][6].

The activation and deactivation pathways are summarized in the following diagram:

Caption: Metabolic activation and detoxification of Cyclophosphamide.

As depicted, aldophosphamide is a critical intermediate that can either decompose to the active cytotoxic agent, phosphoramide mustard, and the toxic byproduct acrolein, or be detoxified to the inactive carboxyphosphamide by aldehyde dehydrogenase (ALDH)[1]. Studying the formation of carboxyphosphamide provides insights into the detoxification capacity of cells and potential mechanisms of drug resistance.

Synthesis of Carboxyphosphamide Benzyl Ester-d4

Step 1: Synthesis of bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4)

The synthesis of the deuterated nitrogen mustard precursor is a critical first step.

-

Deuterium Exchange: N-nitrosobis(2-hydroxyethyl)amine is subjected to base-catalyzed hydrogen-deuterium exchange to yield N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine[7].

-

Conversion to Chloroethyl Amine: The deuterated diol is then converted to the corresponding dichloro derivative, bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4), using standard chlorinating agents like thionyl chloride[7].

Step 2: Phosphorylation and Esterification

This step involves the formation of the phosphorodiamidate and subsequent esterification.

-

Phosphorylation: nor-HN2-d4 is reacted with phosphorus oxychloride (POCl₃) to form the corresponding phosphorodiamidic chloride.

-

Reaction with Benzyl 3-hydroxypropionate: The resulting phosphorodiamidic chloride is then reacted with benzyl 3-hydroxypropionate in the presence of a base (e.g., triethylamine) to yield Carboxyphosphamide Benzyl Ester-d4.

Detailed Experimental Protocol (Representative)

Materials:

-

bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4)

-

Phosphorus oxychloride (POCl₃)

-

Benzyl 3-hydroxypropionate

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve nor-HN2-d4 (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add POCl₃ (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

In a separate flask, dissolve benzyl 3-hydroxypropionate (1 equivalent) and TEA (2.2 equivalents) in anhydrous DCM.

-

Cool the phosphorodiamidic chloride solution back to 0°C and add the benzyl 3-hydroxypropionate/TEA solution dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Carboxyphosphamide Benzyl Ester-d4.

Caption: Representative synthesis workflow for Carboxyphosphamide Benzyl Ester-d4.

Analytical Characterization

Accurate and precise analytical methods are essential for the use of Carboxyphosphamide Benzyl Ester-d4 in research. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for its characterization and quantification.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for separating Carboxyphosphamide Benzyl Ester-d4 from other metabolites and biological matrix components[10][11].

Representative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[10].

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice for good peak shape and ionization efficiency in MS[10].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) or, more commonly, tandem mass spectrometry (MS/MS) for high selectivity and sensitivity[11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and purity assessment of the synthesized compound[12][13][14].

Expected ¹H NMR Spectral Features (for unlabeled compound):

-

Aromatic protons of the benzyl group.

-

Methylene protons of the benzyl group.

-

Protons of the propionate backbone .

-

Protons of the chloroethyl groups .

³¹P NMR would show a characteristic signal for the phosphorus atom, providing further structural confirmation.

Analytical Workflow

Sources

- 1. ClinPGx [clinpgx.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mybiosource.com [mybiosource.com]

- 4. 5-Azacytidine - CAS-Number 320-67-2 - Order from Chemodex [chemodex.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Benzyl Esters [organic-chemistry.org]

- 10. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Inactive Metabolites of Cyclophosphamide

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cyclophosphamide, a cornerstone of numerous chemotherapy regimens, is a prodrug that undergoes complex metabolic activation to exert its cytotoxic effects. However, a significant portion of a cyclophosphamide dose is shunted into inactivation pathways, leading to the formation of metabolites devoid of therapeutic activity. Understanding the formation, characteristics, and quantification of these inactive metabolites is paramount for a comprehensive pharmacokinetic and pharmacodynamic profiling of cyclophosphamide, ultimately enabling the optimization of its therapeutic index. This guide provides an in-depth technical exploration of the core inactive metabolites of cyclophosphamide, offering field-proven insights into their enzymology, analytical determination, and clinical relevance. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Metabolic Crossroads: Activation versus Inactivation

Cyclophosphamide's therapeutic efficacy is entirely dependent on its bioactivation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP2C19. This process yields 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is the key intermediate that partitions between the activation and inactivation pathways. While a portion of aldophosphamide spontaneously decomposes to the potent alkylating agent phosphoramide mustard (the ultimate cytotoxic species) and the urotoxic byproduct acrolein, a substantial fraction is detoxified by aldehyde dehydrogenase (ALDH) enzymes.[1][2][3]

A secondary, minor inactivation pathway involves the N-dechloroethylation of cyclophosphamide, also mediated by CYP enzymes, particularly CYP3A4.[1][2][4] This pathway leads to the formation of dechloroethylcyclophosphamide and the neurotoxic metabolite chloroacetaldehyde.[5]

This guide will focus on the major inactive metabolites arising from these detoxification routes:

-

Carboxycyclophosphamide

-

4-Ketocyclophosphamide

-

Dechloroethylcyclophosphamide

The balance between the activation and inactivation pathways is a critical determinant of both the efficacy and toxicity of cyclophosphamide therapy. Inter-individual variability in the expression and activity of the metabolizing enzymes can lead to significant differences in patient outcomes.

The Enzymology of Inactivation: A Tale of Two Enzyme Superfamilies

The formation of the principal inactive metabolites of cyclophosphamide is orchestrated by two major enzyme superfamilies: the Cytochrome P450s and the Aldehyde Dehydrogenases.

Aldehyde Dehydrogenases (ALDHs): The Primary Detoxifiers

The oxidation of aldophosphamide to the inactive and readily excretable carboxycyclophosphamide is a major detoxification pathway.[2][6] This crucial conversion is primarily catalyzed by cytosolic ALDHs, with ALDH1A1 and, to a lesser extent, ALDH3A1 being the key isoforms implicated.[2][6][7]

-

ALDH1A1: This isoform is considered a key player in cellular resistance to cyclophosphamide. High levels of ALDH1A1 activity in cancer cells can efficiently convert aldophosphamide to carboxycyclophosphamide, thereby reducing the intracellular concentration of the active phosphoramide mustard and conferring a chemoresistant phenotype.[6][7]

-

ALDH3A1: While also contributing to aldophosphamide oxidation, ALDH3A1's role appears to be more tissue-specific.[2][6]

The genetic polymorphism of ALDH enzymes can contribute to the observed inter-individual differences in cyclophosphamide metabolism and, consequently, its therapeutic and toxic effects.

Cytochrome P450 (CYP) Enzymes: A Dual Role

While CYPs are essential for the bioactivation of cyclophosphamide, they also play a role in its inactivation.

-

CYP3A4: This highly abundant hepatic CYP isoform is the primary catalyst for the N-dechloroethylation of cyclophosphamide, a minor but clinically relevant inactivation pathway.[1][4] This reaction yields dechloroethylcyclophosphamide and chloroacetaldehyde, the latter being associated with neurotoxicity.[5] The contribution of CYP3A4 to this pathway is estimated to be greater than 95%.[1]

-

CYP2B6: Although a major player in the activation of cyclophosphamide, CYP2B6 has a minor role in the N-dechloroethylation pathway.[2]

The interplay between different CYP isoforms in both activating and inactivating cyclophosphamide adds another layer of complexity to its metabolism and highlights the potential for drug-drug interactions with CYP inducers or inhibitors.

Visualizing the Metabolic Fate of Cyclophosphamide

To better comprehend the intricate network of cyclophosphamide metabolism, the following diagrams illustrate the key pathways leading to the formation of inactive metabolites.

Sources

- 1. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Carboxyphosphamide Benzyl Ester: Molecular Characterization, Metabolic Context, and Analytical Workflows

Executive Summary

In the rigorous landscape of pharmacokinetic profiling and drug metabolism, the accurate quantification of antineoplastic metabolites is a critical determinant of therapeutic efficacy and toxicity modeling. Cyclophosphamide, a cornerstone alkylating agent, undergoes complex hepatic biotransformation resulting in both cytotoxic effectors and inactive byproducts. Carboxyphosphamide represents the primary inactive detoxification product. However, its inherent polarity poses severe analytical challenges.

As a Senior Application Scientist, I present this whitepaper to detail the molecular properties, metabolic origins, and the critical analytical rationale behind synthesizing Carboxyphosphamide Benzyl Ester . By masking the polar carboxylic acid moiety through benzyl esterification, researchers can establish a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow capable of precise metabolite quantification.

Pharmacological Context: The Cyclophosphamide Metabolic Cascade

Understanding the necessity of the benzyl ester derivative requires mapping the parent drug's metabolic pathway. Cyclophosphamide is an inert prodrug that relies on hepatic cytochrome P450 enzymes—predominantly CYP2B6 and CYP3A4—for activation into 4-hydroxycyclophosphamide[1].

Once formed, 4-hydroxycyclophosphamide exists in a rapid tautomeric equilibrium with its open-ring isomer, aldophosphamide[1]. From this node, the pathway bifurcates into two distinct pharmacological fates:

-

Toxification (Spontaneous): Aldophosphamide undergoes spontaneous

-elimination to yield phosphoramide mustard (the ultimate DNA-crosslinking agent) and acrolein (a urotoxic byproduct)[1]. -

Detoxification (Enzymatic): To protect healthy tissue, aldehyde dehydrogenase (ALDH) isozymes (specifically ALDH1A1 and ALDH3A1) rapidly oxidize aldophosphamide into the inactive, highly polar metabolite carboxyphosphamide [2].

Metabolic activation of Cyclophosphamide and subsequent analytical derivatization workflow.

Chemical Identity & Physicochemical Properties

The transition from the native metabolite to its analytical derivatives involves precise stoichiometric shifts. The table below summarizes the quantitative chemical properties of carboxyphosphamide alongside its benzyl ester derivatives used in mass spectrometry[3],[4],[5].

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Role |

| Carboxyphosphamide | 22788-18-7 | C₇H₁₅Cl₂N₂O₄P | 293.08 g/mol | Native Inactive Metabolite |

| Carboxyphosphamide Benzyl Ester | 37979-67-2 | C₁₄H₂₁Cl₂N₂O₄P | 383.21 g/mol | Analytical Derivative / Intermediate |

| Carboxyphosphamide Benzyl Ester-d4 | 1276302-73-8 | C₁₄H₁₇D₄Cl₂N₂O₄P | 387.23 g/mol | Stable Isotope Internal Standard (IS) |

The Analytical Imperative for Benzyl Esterification

Why do we derivatize carboxyphosphamide? The native molecule contains a terminal carboxylic acid, rendering it highly polar at physiological pH. When subjected to standard reversed-phase liquid chromatography (RPLC), carboxyphosphamide exhibits poor retention, eluting in the column's void volume where it is heavily subjected to matrix-induced ion suppression.

The Causality of Derivatization: By reacting the carboxylic acid with a benzyl group, we synthesize carboxyphosphamide benzyl ester [6]. This transformation neutralizes the negative charge and significantly increases the molecule's lipophilicity (logP). Consequently, the derivative binds strongly to C18 stationary phases, eluting later in the gradient away from polar matrix interferents. Furthermore, the benzyl ring acts as an excellent proton acceptor, drastically enhancing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

Experimental Protocols: Derivatization and LC-MS/MS Quantification

To ensure absolute trustworthiness in pharmacokinetic data, the analytical protocol must be a self-validating system. The following methodology details the extraction, derivatization, and quantification of carboxyphosphamide from biological matrices.

Step-by-step logical workflow for the LC-MS/MS quantification of Carboxyphosphamide.

Phase 1: Sample Preparation & Self-Validating Extraction

-

Aliquot & Spike: Transfer 100 µL of plasma into a microcentrifuge tube. Immediately spike with 10 µL of Carboxyphosphamide Benzyl Ester-d4 (1 µg/mL).

-

Causality & Validation: Adding the stable isotope internal standard (IS) at the very beginning ensures that any subsequent extraction losses, derivatization inefficiencies, or MS ion suppression are proportionally mirrored in both the native and d4 signals. The final readout relies on the ratio of these peaks, making the assay self-correcting.

-

-

Extraction: Add 400 µL of ice-cold ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 5 minutes.

-

Concentration: Transfer the organic supernatant to a clean glass vial and evaporate to complete dryness under a gentle nitrogen stream at 30°C.

Phase 2: Chemical Derivatization (Benzyl Esterification)

-

Reconstitution: Dissolve the dried extract in 50 µL of anhydrous N,N-dimethylformamide (DMF).

-

Alkylation: Add 10 µL of 100 mM potassium carbonate (K₂CO₃) and 10 µL of benzyl bromide.

-

Causality: The K₂CO₃ acts as a weak base to deprotonate the native carboxyphosphamide, forming a highly nucleophilic carboxylate anion. This anion attacks the electrophilic benzylic carbon of benzyl bromide via an Sₙ2 mechanism, yielding the stable benzyl ester.

-

-

Incubation & Quenching: Incubate at 60°C for 30 minutes. Quench the reaction with 50 µL of 1% formic acid in water to neutralize the base and halt alkylation.

Phase 3: LC-MS/MS Analysis

-

Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality: The hydrophobic benzyl ester focuses tightly at the head of the column under highly aqueous starting conditions, eluting as a sharp, symmetrical peak as the organic modifier increases.

-

-

Detection: Operate the mass spectrometer in ESI+ mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for the native benzyl ester (

383.2

Conclusion

The accurate mapping of cyclophosphamide's metabolic clearance is fundamentally reliant on our ability to quantify carboxyphosphamide. By leveraging the principles of synthetic derivatization, the conversion of carboxyphosphamide to its benzyl ester bypasses the inherent limitations of polar metabolite analysis. When coupled with a deuterated internal standard, this workflow provides drug development professionals with a highly sensitive, self-validating analytical engine for pharmacokinetic research.

References

- Cyclophosphamide-impurities - Pharmaffiliates Source: Pharmaffiliates URL

- CAS RN 37979-67-2 | Fisher Scientific Source: Fisher Scientific URL

- Metabolism of cyclophosphamide.

- Cyclophosphamide Pathway, Pharmacodynamics - ClinPGx Source: ClinPGx URL

- Carboxycyclophosphamide - Wikipedia Source: Wikipedia URL

- Carboxyphosphamide Benzyl Ester-d4 | Stable Isotope | MedChemExpress Source: MedChemExpress URL

Sources

Whitepaper: The Pivotal Role of Aldehyde Dehydrogenase in Carboxyphosphamide Formation: A Guide for Researchers

Abstract

Cyclophosphamide (CP) remains a cornerstone of chemotherapeutic regimens for a wide spectrum of malignancies and autoimmune disorders.[1][2] Its clinical efficacy is paradoxically linked to a complex bioactivation and detoxification metabolic pathway. This technical guide provides an in-depth exploration of the critical enzymatic step governed by Aldehyde Dehydrogenase (ALDH) in the formation of carboxyphosphamide, the principal inactive metabolite of cyclophosphamide.[3] We will dissect the metabolic cascade from the prodrug to its active and inactive forms, detail the specific ALDH isozymes involved, and discuss the profound clinical implications of this detoxification pathway, particularly in the context of drug resistance and normal tissue sparing. This guide synthesizes current knowledge with practical experimental methodologies, offering researchers and drug development professionals a comprehensive resource for investigating this crucial aspect of cyclophosphamide pharmacology.

Part 1: The Cyclophosphamide Metabolic Cascade: A Prodrug's Journey

Cyclophosphamide is an inert prodrug that requires enzymatic activation to exert its cytotoxic effects.[2][4][5] This bioactivation is a multi-step process primarily occurring in the liver, initiating a cascade that culminates in the formation of DNA-alkylating agents.